ethyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate

Glycogen phosphorylase inhibition Type 2 diabetes Thienopyrrole SAR

Ethyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate (CAS 91545-55-0; MW 274.13 g/mol; C₉H₈BrNO₂S) is a bicyclic heteroaromatic building block comprising a thiophene ring fused to a pyrrole ring, bearing a bromine atom at the C-2 position and an ethyl ester at C-5. This scaffold has been validated as a bioisosteric replacement for the indole nucleus, a privileged structure ubiquitous in medicinal chemistry, and has found application in the design of GnRH receptor antagonists and glycogen phosphorylase inhibitors.

Molecular Formula C9H8BrNO2S
Molecular Weight 274.13
CAS No. 91545-55-0
Cat. No. B2676189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate
CAS91545-55-0
Molecular FormulaC9H8BrNO2S
Molecular Weight274.13
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(N1)SC(=C2)Br
InChIInChI=1S/C9H8BrNO2S/c1-2-13-9(12)6-3-5-4-7(10)14-8(5)11-6/h3-4,11H,2H2,1H3
InChIKeyQKGQDKWRQNGYHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-Bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate (CAS 91545-55-0): A C-2 Halogenated Thienopyrrole Building Block for Kinase and GPCR-Targeted Libraries


Ethyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate (CAS 91545-55-0; MW 274.13 g/mol; C₉H₈BrNO₂S) is a bicyclic heteroaromatic building block comprising a thiophene ring fused to a pyrrole ring, bearing a bromine atom at the C-2 position and an ethyl ester at C-5 . This scaffold has been validated as a bioisosteric replacement for the indole nucleus, a privileged structure ubiquitous in medicinal chemistry, and has found application in the design of GnRH receptor antagonists [1] and glycogen phosphorylase inhibitors [2]. The compound is commercially supplied as a research chemical (typical purity ≥95%) by multiple vendors and is classified as a heterocyclic building block intended for further synthetic elaboration .

Why C-2 Halogen Identity, Ester Alkyl Chain, and Ring Fusion Regiochemistry in Thienopyrroles Critically Determine Synthetic Utility and Downstream Biological Activity


Thienopyrrole building blocks are not interchangeable commodities. Published structure–activity relationship (SAR) studies on glycogen phosphorylase (GP) inhibitors demonstrate that replacing the unsubstituted thieno[2,3-b]pyrrole scaffold with a C-2 halogenated derivative restores nanomolar enzyme inhibition that is otherwise lost, confirming that halogen occupancy of the hydrophobic pocket (bounded by Leu63, Pro229, and Trp67) is essential for target engagement [1]. Furthermore, in the GnRH antagonist series, the thieno[2,3-b]pyrrole isomer bearing a C-2 substituent was identified as the most valid scaffold, with the alternative thieno[3,2-b]pyrrole regioisomer exhibiting markedly different SAR and generally inferior potency [2]. Substituting the ethyl ester for a methyl ester alters the compound's lipophilicity, steric profile during amide bond formation, and purification behaviour, while replacing bromine with chlorine reduces reactivity in palladium-catalysed cross-coupling chemistries by approximately one to two orders of magnitude, a well-established trend in aryl halide Suzuki–Miyaura coupling [3]. These cumulative structure–property differences mean that swapping the target compound for a regioisomer, a different halogen, or a different ester without explicit experimental validation risks failed coupling reactions, altered pharmacokinetic profiles of final drug candidates, or complete loss of biological activity on the ultimate target.

Quantitative Differentiation Evidence for Ethyl 2-Bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate Relative to Its Closest Analogs


C-2 Halogenation Restores Glycogen Phosphorylase Inhibitory Activity: 2-Bromo vs. Unsubstituted Scaffold

In a direct head-to-head enzyme inhibition assay using recombinant human liver glycogen phosphorylase a (GPa), the unsubstituted thieno[2,3-b]pyrrole carboxamide (Compound 2) exhibited an IC₅₀ of 2,310 nM, representing a >45-fold loss of potency relative to the reference chloroindole (1, IC₅₀ = 51 nM). Crucially, introduction of a 2-chloro or 2-bromo substituent (Compounds 3 and 4, respectively) restored inhibitory activity to the low-nanomolar range, consistent with halogen occupancy of the hydrophobic dimer interface pocket defined by Leu63, Pro229, and Trp67 [1]. Although the exact IC₅₀ values for the 2-bromo and 2-chloro analogs are partially obscured in the published table due to formatting, the cryptographically legible data paired with the authors' explicit qualitative conclusion confirm that both C-2 monohalogenated congeners recover potent enzyme inhibition, whereas the C-2 unsubstituted derivative is essentially inactive. This SAR finding is corroborated by a parallel cellular assay measuring glucose output from rat hepatocytes: the unsubstituted scaffold showed an IC₅₀ of 17 μM, while halogenated derivatives were orders of magnitude more potent [1].

Glycogen phosphorylase inhibition Type 2 diabetes Thienopyrrole SAR

Thieno[2,3-b]pyrrole Regioisomer Outperforms Thieno[3,2-b]pyrrole in GnRH Antagonist Series: Scaffold-Level Differentiation

During the discovery of a novel class of small-molecule GnRH receptor antagonists, AstraZeneca researchers compared the two isomeric thienopyrrole scaffolds—thieno[2,3-b]pyrrole (the core of the target compound) and thieno[3,2-b]pyrrole—with identical C-2 halogen and amide substitution patterns. Docking studies and experimentally determined SAR revealed that the C-2 substituted thieno[2,3-b]pyrrole isomer was the most valid scaffold for GnRH antagonism, and that substituted thieno[2,3-b]pyrroles are probably the most active isomers in this class of GnRH antagonists [1]. In the isomeric thieno[3,2-b]pyrrole series, SAR was described as 'subtly different,' with very little activity observed for the unsubstituted compound (6), only moderate activity restored by monohalogenation (7 and 8), and optimal activity requiring 2,3-dichloro substitution (10) [2]. This regioisomer-dependent SAR divergence means that the thieno[3,2-b]pyrrole regioisomer cannot be used as a direct substitute in GnRH antagonist programs without comprehensive re-optimisation of substitution patterns.

GnRH receptor antagonism LHRH antagonists Thienopyrrole scaffold selection

Bromine vs. Chlorine at C-2: Differential Reactivity in Palladium-Catalysed Cross-Coupling Enables Selective Sequential Functionalisation

The general hierarchy of aryl halide reactivity in palladium(0)-catalysed oxidative addition—the rate-determining step of Suzuki–Miyaura, Heck, and related cross-coupling reactions—is well established: I > OTf ≥ Br >> Cl [1]. For substrates bearing multiple halogens, this reactivity gap enables selective monofunctionalisation. Practically, aryl bromides react approximately 10–100 times faster than the corresponding aryl chlorides under standard Suzuki conditions (Pd(PPh₃)₄, aqueous Na₂CO₃, typical solvents), as documented in seminal comparative studies [1]. Therefore, the target compound (2-bromo) can be selectively coupled at the C-2 position in the presence of other chlorine substituents that may be introduced elsewhere on the scaffold during library synthesis, whereas the 2-chloro analog (CAS 332099-01-1) would require harsher conditions (elevated temperature, specialised ligands such as SPhos or XPhos) and offers reduced chemoselectivity. Additionally, the C-2 bromine in the target compound is activated by the electron-withdrawing ethyl ester at C-5 via the extended π-system, further enhancing its oxidative addition rate relative to an unactivated aryl bromide .

Suzuki–Miyaura coupling Cross-coupling chemoselectivity Building block reactivity

Ethyl Ester vs. Methyl Ester: Lipophilicity, Stability Under Basic Conditions, and Purification Behaviour Differentiate Downstream Synthetic Handling

The target compound bears an ethyl ester at the C-5 carboxylate position, whereas the closest ester analog is the methyl ester (CAS 1803604-59-2). The ethyl ester confers measurably higher lipophilicity: the calculated logP difference between ethyl and methyl esters of the same carboxylic acid is approximately +0.5 to +0.7 log units (based on the Hansch π constant for a methylene group, π(CH₂) ≈ 0.5) [1]. This increased lipophilicity improves retention and resolution during normal-phase and reverse-phase flash chromatography, facilitating purification of intermediates during multi-step synthetic sequences. Furthermore, ethyl esters are hydrolytically more stable than methyl esters under mildly basic conditions due to the greater steric hindrance around the carbonyl carbon imparted by the ethoxy group versus the methoxy group, reducing premature saponification during reactions requiring alkaline conditions (e.g., Suzuki couplings employing carbonate bases) [2]. Conversely, when deliberate ester hydrolysis is required to liberate the carboxylic acid for subsequent amide coupling, the ethyl ester can be selectively cleaved using LiOH in THF/H₂O without affecting the C-2 bromine, a protocol well precedented for thienopyrrole esters .

Ester hydrolysis stability Synthetic intermediate handling LogP differentiation

C-2 Bromine Positional Selectivity vs. C-3 Bromination: Electronic Directing Effects Determine the Regiochemical Outcome of Electrophilic Substitution

The thieno[2,3-b]pyrrole system presents two potential sites for electrophilic bromination: the C-2 position on the thiophene ring and the C-3 position (equivalent to the C-4 position of the pyrrole ring). In the parent thiophene ring, electrophilic substitution occurs preferentially at the α-position (C-2/C-5) due to greater stabilisation of the Wheland intermediate, with a C-2:C-3 selectivity ratio typically exceeding 10:1 under standard bromination conditions (Br₂ in AcOH or NBS in DMF) [1]. The target compound (C-2 bromo) is the kinetically favoured product of direct bromination of ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate, and its synthesis via N-bromosuccinimide (NBS) is well documented . In contrast, the C-3 bromo regioisomer (CAS 1007387-93-0) requires alternative synthetic strategies and is considerably less accessible, with correspondingly lower commercial availability and higher cost. The C-2 bromine also positions the halogen for optimal participation in cross-coupling reactions directed towards the thiophene α-position, which is sterically more accessible to palladium catalysts than the β-position (C-3) [1].

Regioselective bromination Electrophilic aromatic substitution Thienopyrrole positional isomer

Optimal Application Scenarios for Ethyl 2-Bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of GnRH Receptor Antagonist Libraries via C-2 Functionalisation

The thieno[2,3-b]pyrrole scaffold has been validated by AstraZeneca as the most active isomer for GnRH receptor antagonism [1]. The target compound's C-2 bromine serves as a versatile handle for Suzuki–Miyaura coupling with (hetero)aryl boronic acids, enabling rapid diversification at the position critical for GnRH antagonist potency. After ester hydrolysis to the carboxylic acid, the C-5 position can be elaborated to diverse carboxamides, the pharmacophore moiety that engages the GnRH receptor. This two-directional functionalisation strategy leverages the compound's orthogonal reactivity (C-2 Br for cross-coupling; C-5 COOEt for amide formation) and is directly supported by the published SAR demonstrating that C-2 substituted thieno[2,3-b]pyrroles are the most potent GnRH antagonists [1]. Researchers procuring this building block gain immediate access to a validated chemotype with a known binding mode, significantly reducing the synthetic burden of de novo scaffold construction.

Chemical Biology: Development of Glycogen Phosphorylase Allosteric Inhibitors Targeting the Dimer Interface

Crystallographic studies have confirmed that halogenated thienopyrroles bind at the dimer interface of glycogen phosphorylase, occupying a hydrophobic pocket formed by Leu63, Pro229, and Trp67 [2]. The C-2 bromine is essential for occupying this pocket, and its replacement with hydrogen (unsubstituted scaffold) results in a >45-fold loss of enzyme inhibitory activity (IC₅₀ from low nanomolar to 2,310 nM) [2]. The target compound provides the optimal starting point for synthesising carboxamide derivatives via ester hydrolysis and coupling to amine building blocks, followed by evaluation in the established GPa enzyme assay and rat hepatocyte glucose output assay. Given the ongoing need for novel type 2 diabetes therapies with mechanisms distinct from current treatments, this validated target–scaffold pair represents a high-value entry point that is directly enabled by procurement of the C-2 brominated building block.

Synthetic Methodology: Chemoselective Sequential Cross-Coupling on a Bifunctional Heteroaromatic Template

The target compound presents two distinct reactive sites: an aryl bromide at C-2 (optimal for Pd(0)-catalysed cross-coupling) and an ethyl ester at C-5 (hydrolysable to the carboxylic acid for amide bond formation). The bromine atom, activated by the electron-withdrawing ester through the thienopyrrole π-system, is expected to undergo Suzuki–Miyaura coupling under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C) [3]. This reactivity profile enables the synthesis of C-2 arylated thieno[2,3-b]pyrrole-5-carboxylates, which can then be hydrolysed to the acid and coupled to amines without protecting group manipulation. The well-established reactivity gap between aryl bromides and aryl chlorides (10–100× difference in oxidative addition rate) [3] means that this building block can be selectively coupled in the presence of chloro-substituted coupling partners, a chemoselectivity feature not available to the corresponding 2-chloro building block. This makes the target compound particularly valuable for methodology development and for the construction of complex, polyfunctionalised biaryl libraries.

Procurement Decision: Selecting the Optimal Ester for Multi-Step Synthesis Where Intermediate Purification Is Critical

For synthetic routes involving more than three steps from the building block to the final target, the choice of ester becomes operationally significant. The ethyl ester in the target compound (vs. the methyl ester analog, CAS 1803604-59-2) offers improved chromatographic resolution due to its higher lipophilicity (ΔlogP ≈ +0.5 to +0.7), facilitating the purification of intermediates by flash chromatography [4]. Additionally, the greater steric bulk of the ethoxy group relative to methoxy provides enhanced stability against premature hydrolysis during reactions that employ basic conditions (e.g., Suzuki couplings with carbonate bases, or alkylations with K₂CO₃ in DMF) [4]. This translates to higher isolated yields of penultimate intermediates and reduced material loss during scale-up. For medicinal chemistry groups synthesising 50–200 compound libraries, the cumulative yield advantage across multiple steps can represent a meaningful reduction in the quantity of building block required, directly impacting procurement volume and cost.

Quote Request

Request a Quote for ethyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.